6-Chrysenamine
Overview
Description
. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
6-Chrysenamine, also known as 6-Aminochrysene, is primarily known for its inhibitory effect on the growth of several solid experimental tumors
Mode of Action
It is known to inhibit tumor growth, suggesting that it may interact with cellular targets involved in cell proliferation and survival
Biochemical Pathways
This compound is known to inhibit the metabolism of benzo(a)pyrene (BP), a potent carcinogen . This suggests that this compound may interfere with the aryl hydrocarbon hydroxylase (AHH) pathway, which is involved in the metabolism of BP.
Result of Action
This compound has been shown to inhibit the growth of several solid experimental tumors . In mice, neonatal administration of this compound has been reported to induce the formation of hepatomas and pulmonary adenocarcinomas . In addition, this compound has been shown to inhibit tumor growth in an EO771 murine mammary carcinoma model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of Aroclor 1254, a known inducer of AHH, has been shown to decrease the cytosolic activation of this compound . This suggests that environmental factors that modulate AHH activity could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It has been shown to inhibit the hydroxylation of aniline, O-demethylation of p-nitroanisole, and N-demethylation of aminopyrine by rat liver microsomes . This suggests that 6-Chrysenamine may interact with various enzymes and proteins involved in these biochemical reactions.
Cellular Effects
It has been shown to produce tumors in mice , suggesting that it may have significant effects on cell function and cellular processes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It has been shown to produce tumors in mice , suggesting that it may have dose-dependent effects
Metabolic Pathways
It is known to inhibit certain metabolic reactions in rat liver microsomes , suggesting that it may interact with enzymes or cofactors involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Aminochrysene can be synthesized through various methods. One common approach involves the nitration of chrysene to form 6-nitrochrysene, followed by reduction to yield 6-aminochrysene . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 6-aminochrysene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The nitration and reduction steps are optimized for industrial efficiency, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Aminochrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can yield different amine derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated aminochrysenes.
Scientific Research Applications
6-Aminochrysene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Comparison with Similar Compounds
6-Nitrochrysene: A precursor in the synthesis of 6-aminochrysene, known for its potent carcinogenic activity.
1,6-Dinitropyrene: Another nitro polycyclic aromatic hydrocarbon with strong hepatocarcinogenic properties.
Uniqueness: 6-Aminochrysene is unique due to its specific amino group placement on the chrysene structure, which imparts distinct chemical reactivity and biological activity. Its potential as an anticancer agent and its applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
chrysen-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVUHCNVDWYUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181017 | |
Record name | 6-Chrysenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2642-98-0 | |
Record name | 6-Aminochrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2642-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chrysenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chrysenamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chrysenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chrysen-6-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHRYSENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56L81BL2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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